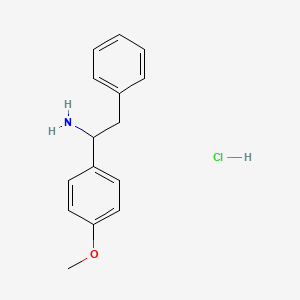

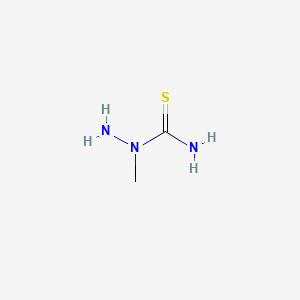

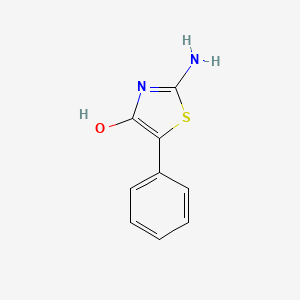

![molecular formula C14H10Cl2N4O4 B1274281 {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine CAS No. 134292-37-8](/img/structure/B1274281.png)

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine (hereafter referred to as compound A) is a synthetic compound that has been studied extensively in recent years. Compound A is a member of the nitrophenyl amine family, and has a wide range of potential applications in scientific research.

Aplicaciones Científicas De Investigación

Nucleophilic Reactions

- Primary and secondary amines react with certain nitrophenyl compounds in acetonitrile solvent, producing a series of reaction products. This process includes nucleophilic attack on carbon-carbon double bonds and catalysis by tertiary amines and bases, indicating a potential role in synthetic organic chemistry (Leffek & Maciejewska, 1986).

Photocatalysis in Reduction of Nitro Compounds

- Graphene-based catalysts are used for the reduction of nitro compounds to amines, demonstrating the significance of nitrophenyl compounds in the synthesis of amines, which are crucial in various industrial applications (Nasrollahzadeh et al., 2020).

Protein Crosslinking and Affinity Labeling

- 4-Nitrophenyl ethers, a class to which this compound belongs, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents react quantitatively with amines upon irradiation, indicating their utility in biochemistry and molecular biology (Jelenc et al., 1978).

Detection of Aromatic Amines

- The use of p-nitrophenyl esters, similar in structure to the compound , offers a sensitive method for detecting free aromatic amines. This application is significant in analytical chemistry, especially for detecting sterically hindered aromatic amines (Plas et al., 2007).

Magnetic Characterization in Radical Chemistry

- The oxidation of nitrophenyl-thio derivatives, closely related to the compound , has been studied for magnetic characterization. This research is pertinent in the field of physical chemistry, especially in understanding radical behavior and magnetic properties (Miura et al., 1995).

Antimicrobial Agent Synthesis

- Derivatives of nitrophenyl compounds have been investigated for their potential as antimicrobial agents. This shows the applicability of such compounds in medicinal chemistry and drug development (El-Shorbagi, 2000).

Kinetics and Mechanism in Organic Reactions

- Studies on the kinetics and mechanisms of reactions involving nitrophenyl compounds provide essential insights into organic reaction pathways. This is crucial for understanding reaction dynamics in synthetic organic chemistry (Castro et al., 2011).

Chiral Compound Synthesis

- Nitrophenyl compounds have been utilized in the preparation of chiral β-enaminones, showcasing their role in the synthesis of optically active compounds. This has implications in stereoselective synthesis and pharmaceuticals (Popov et al., 2003).

Aminolysis Mechanism

- Aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates has been studied, indicating the compound's relevance in understanding reaction mechanisms in organic chemistry (Castro et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-[1-(4-amino-3-nitrophenyl)-2,2-dichloroethenyl]-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O4/c15-14(16)13(7-1-3-9(17)11(5-7)19(21)22)8-2-4-10(18)12(6-8)20(23)24/h1-6H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIJFMGQSUXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)